molecular formula C9H13N3O B2613544 N-[(Oxolan-2-yl)methyl]pyridazin-4-amine CAS No. 2031269-40-4

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine

Cat. No.: B2613544
CAS No.: 2031269-40-4
M. Wt: 179.223
InChI Key: VACRFNXVJJFRBU-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine is a chemical compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)pyridazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-9(13-5-1)7-10-8-3-4-11-12-6-8/h3-4,6,9H,1-2,5,7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRFNXVJJFRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Oxolan-2-yl)methyl]pyridazin-4-amine typically involves the reaction of pyridazin-4-amine with oxirane (ethylene oxide) under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine group on the oxirane ring, resulting in the formation of the oxolan-2-ylmethyl group attached to the pyridazine ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(Oxolan-2-yl)methyl]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine can be compared with other similar compounds, such as:

    Pyridazine: The parent compound, which lacks the oxolan-2-ylmethyl group.

    Pyridazinone: A derivative with a carbonyl group at the 3-position of the pyridazine ring.

    Oxolan-2-ylmethyl derivatives: Compounds with similar oxolan-2-ylmethyl groups attached to different heterocyclic rings.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine core substituted with an oxolane (tetrahydrofuran) moiety. This structure is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, these compounds can potentially halt cell proliferation, particularly in cancer cells .
  • Kinase Inhibition : The compound may also exhibit kinase inhibitory properties, impacting signaling pathways involved in cell growth and survival. Kinases such as MAP kinases and tyrosine-protein kinases are often targeted in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Biological Target Activity Reference
Dihydrofolate Reductase (DHFR)Inhibition leading to reduced DNA synthesis
MAP KinasesPotential inhibition
Tyrosine KinasePotential inhibition

Therapeutic Potential

This compound's therapeutic potential lies primarily in oncology, where its ability to inhibit cell proliferation could be harnessed for cancer treatment. Additionally, its effects on kinase pathways suggest possible applications in treating other diseases characterized by dysregulated cell signaling.

Case Studies

  • Anticancer Activity : A study investigating similar pyridazine derivatives demonstrated significant anticancer activity against various cancer cell lines. The mechanism was primarily through the inhibition of DHFR, leading to apoptosis in cancer cells .
  • Kinase Inhibition : Research on related compounds has shown promising results in inhibiting specific kinases involved in tumor growth. For instance, inhibitors targeting the MAPK pathway have been effective in preclinical models .

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